molecular formula C11H18ClNO2 B2700933 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride CAS No. 303010-39-1

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride

Cat. No.: B2700933
CAS No.: 303010-39-1
M. Wt: 231.72
InChI Key: VHQCTGQRGPHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride ( 303010-39-1) is a chemical compound with the molecular formula C11H18ClNO2 and a molecular weight of 231.72 g/mol . This research-grade compound is supplied as a hydrochloride salt to enhance its stability. While specific biological studies on this exact molecule are limited, its structure suggests potential utility in medicinal chemistry research. The compound features a phenolic methoxy group and a primary amine separated by a butyl chain, a motif found in various pharmacologically active molecules. For instance, structural analogues that incorporate alkylamine chains have been investigated for their role in enhancing the antibacterial activity and spectrum of antibiotic scaffolds like pleuromutilin against resistant pathogens . Researchers exploring structure-activity relationships (SAR) in drug discovery may find this compound valuable for synthesizing novel derivatives or as a building block in developing bioactive molecules. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminobutyl)-2-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2;/h5-8,13H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQCTGQRGPHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C=C1)O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 3-aminobutyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminobutyl group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives
The compound is synthesized through various methods that involve the modification of 2-methoxyphenol. It serves as a precursor for synthesizing other biologically active compounds. Research has indicated that derivatives of 4-(3-Aminobutyl)-2-methoxyphenol exhibit significant biological activity, including anti-cancer properties and neuroprotective effects.

Case Study: Anticancer Activity
A notable study investigated the effects of a related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, which demonstrated promising anti-cancer activity. The compound induced apoptotic cell death in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors and inhibition of signaling pathways such as STAT3 and NF-κB . This suggests that 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride may have similar mechanisms of action that warrant further investigation.

Cancer Research

Mechanism of Action
Research indicates that compounds related to this compound can inhibit tumor growth by modulating key signaling pathways. For instance, studies have shown that these compounds can suppress the DNA binding activity of transcription factors involved in cancer progression, leading to reduced tumor volume in xenograft models .

In Vivo Studies
In vivo experiments using mouse models have demonstrated that treatment with derivatives of this compound led to significant reductions in tumor size and weight. For example, administration of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol resulted in dose-dependent inhibition of colon tumor growth, highlighting its potential as an anti-cancer agent .

Neuroprotection

Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound. Compounds with similar structures have been shown to protect neuronal cells from cytotoxic effects associated with neurodegenerative diseases. They exhibit monoamine oxidase inhibition, which is crucial for maintaining neurotransmitter levels and preventing neuronal damage .

Case Study: Neuroprotection Against Amyloid Beta
Research has indicated that structural analogs of this compound can protect neuronal cells from the cytotoxic effects of amyloid beta peptides in cell cultures. This suggests a potential application in treating conditions like Alzheimer's disease .

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistrySynthesis of biologically active derivatives ,
Cancer ResearchInduces apoptosis; inhibits tumor growth
NeuroprotectionProtects against amyloid beta toxicity

Mechanism of Action

The mechanism of action of 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3-Aminobutyl)-2-methoxyphenol hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Lipophilicity (LogP)* Synthesis Yield (%)
4-(3-Aminobutyl)-2-methoxyphenol HCl C₁₁H₁₆ClNO₂ 231.72 3-aminobutyl chain, methoxyphenol ~2.1 (estimated) Not reported
3-Methoxytyramine HCl C₉H₁₃NO₂·HCl 203.70 2-aminoethyl chain, methoxyphenol 0.98 Not reported
Vanillylamine HCl C₈H₁₁NO₂·HCl 189.64 Aminomethyl chain, methoxyphenol 0.45 ~50–60%
4-(2-Chloropropyl)-2-methoxyphenol C₁₀H₁₁ClO₂ 198.65 Chloropropyl chain, methoxyphenol 2.8 ~25%
4-[(Butylamino)methyl]-2-methoxyphenol HCl C₁₂H₂₀ClNO₂ 245.75 Butylamino-methyl chain, methoxyphenol ~2.5 (estimated) Not reported

*LogP values are experimentally determined or estimated using Chemdraw .

Key Observations:
  • Lipophilicity: The chloropropyl derivative (LogP 2.8) exhibits the highest lipophilicity due to halogen substitution, followed by 4-(3-Aminobutyl)-2-methoxyphenol HCl (estimated LogP ~2.1). Shorter chains (e.g., vanillylamine HCl, LogP 0.45) reduce lipophilicity .
  • Synthetic Accessibility: Vanillylamine HCl and chloropropyl derivatives are synthesized in moderate yields (25–60%) via acid hydrolysis or hydrohalogenation , while aminobutyl analogs may require more complex alkylation steps.
Antimicrobial Activity:
  • Halogenated derivatives (e.g., 4-(2-Chloropropyl)-2-methoxyphenol) show enhanced antimicrobial activity compared to non-halogenated analogs. The electron-withdrawing Cl atom increases membrane permeability .
  • Aminobutyl and butylamino derivatives lack halogen atoms but may exhibit activity via amine-mediated interactions with microbial targets .
Receptor Binding Potential:
  • 3-Methoxytyramine HCl (a dopamine metabolite) binds to adrenergic receptors due to its ethylamine side chain, a feature shared with 4-(3-Aminobutyl)-2-methoxyphenol HCl but with distinct chain length effects on affinity .
  • Vanillylamine HCl is a precursor to capsaicinoids; its aminomethyl group is critical for TRPV1 receptor activation, a property that may extend to longer-chain analogs .

Analytical Characterization

  • HPLC Retention: Chloropropyl derivatives elute later (20.78 min) than eugenol (parent compound) due to increased lipophilicity . Aminobutyl analogs are expected to show similar retention shifts.
  • FTIR Signatures: All methoxyphenol derivatives share -OH (3500 cm⁻¹) and C-O (1269 cm⁻¹) stretches. Halogenated compounds display C-Cl peaks at ~721 cm⁻¹ .

Biological Activity

4-(3-Aminobutyl)-2-methoxyphenol hydrochloride, a derivative of methoxyphenol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C10H15ClN2O2
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 303010-39-1

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may interact with various receptors and enzymes, thereby influencing cellular processes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of methoxyphenol can induce apoptosis in cancer cell lines through the activation of death receptors and modulation of apoptotic pathways. Specifically, this compound has been shown to:

  • Induce apoptotic cell death in colon cancer cell lines (HCT116 and SW480) in a dose-dependent manner.
  • Increase the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2 .

Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for combating oxidative stress in cells. This activity may contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders.

Study on Colon Cancer Cells

In a study focusing on the effects of this compound on colon cancer cells:

  • The compound was administered at concentrations ranging from 0 to 15 µg/ml.
  • Results demonstrated significant induction of apoptosis, with TUNEL assays showing a marked increase in apoptotic cells at higher concentrations (up to 67.64% in SW480 cells).
  • The study also revealed that the compound inhibits the DNA binding activity of NF-κB and STAT3, key regulators in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntioxidant ActivityMechanism of Action
This compoundYesModerateModulates apoptosis via death receptors
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolYesHighInhibits NF-κB and STAT3 signaling
CurcuminYesHighInduces apoptosis and reduces inflammation

Research Findings

  • Apoptosis Induction : The compound has been confirmed to trigger apoptosis through various signaling pathways, particularly involving death receptors such as Fas and DR3.
  • Cell Growth Inhibition : It significantly inhibits the growth of colon cancer cells, suggesting its potential as a therapeutic agent.
  • Synergistic Effects : When combined with inhibitors of NF-κB or STAT3, the apoptotic effects were enhanced, indicating possible synergistic interactions that could be exploited in treatment strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.